molecular formula C6H8O2 B042091 Ethyl 2-butynoate CAS No. 4341-76-8

Ethyl 2-butynoate

Cat. No.: B042091
CAS No.: 4341-76-8
M. Wt: 112.13 g/mol
InChI Key: FCJJZKCJURDYNF-UHFFFAOYSA-N
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Description

Ethyl 2-butynoate (C₆H₈O₂; CAS 4341-76-8), also known as ethyl tetrolate, is an electron-deficient alkyne ester with a molecular weight of 112.13 g/mol . It is a colorless to reddish-brown liquid with a boiling point of 160–163°C, density of 0.962–0.967 g/mL, and refractive index of 1.438 . Key applications include:

  • Precursor in synthesizing tricyclic aziridines, alkenylsilanols, and cyclopentene dicarboxylates .
  • Methanogenesis inhibitor and key reagent in Rh(I)/H8-BINAP-catalyzed 1,3-diene preparations .
  • Intermediate in stereoretentive cross-coupling reactions and total syntheses of natural products like waixenicin A .

Safety protocols emphasize its air sensitivity, corrosivity (H314, H335), and need for inert storage (2–8°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-butynoate can be synthesized through the esterification of 2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the product as it forms .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethyl 2-butynoate exerts its effects primarily through its electron-deficient alkyne structure. This makes it highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions. The compound’s ability to inhibit methanogenesis is attributed to its interaction with microbial enzymes involved in methane production .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Alkyne Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity (k, M⁻¹s⁻¹) Key Applications
Ethyl 2-butynoate C₆H₈O₂ 112.13 160–163 6.95 × 10⁻² Cross-coupling, natural product synthesis
Mthis compound C₅H₆O₂ 98.10 135 9.50 × 10⁻² Shorter-chain precursor for acrylate derivatives
Ethyl hex-2-ynoate C₈H₁₂O₂ 140.18 N/A 2.30 × 10⁻² Lower glutathione reactivity
Ethyl 2-cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.22 N/A N/A Cyanide-containing intermediates

Key Observations :

  • Reactivity: this compound exhibits moderate nucleophilic reactivity (k = 6.95 × 10⁻² M⁻¹s⁻¹), higher than ethyl hex-2-ynoate but lower than mthis compound . This is attributed to electron-withdrawing effects of the alkyne and ester groups.
  • Synthetic Utility: this compound’s electron deficiency makes it superior in Rh-catalyzed diene syntheses compared to saturated esters like ethyl 2-methylbutyrate (C₇H₁₂O₂) .

Functional Group Isomers

Compound Molecular Formula Key Differences Applications
This compound C₆H₈O₂ Alkyne ester; sp-hybridized carbon Cross-coupling, cycloadditions
Ethyl trans-2-methyl-2-butenoate C₇H₁₂O₂ Unsaturated ester; conjugated double bond Flavor/fragrance industry
Ethyl acetoacetate C₆H₁₀O₃ β-ketoester; enol-keto tautomerism Pharmaceuticals, dyes

Key Observations :

  • Electronic Effects: this compound’s linear alkyne structure enhances electrophilicity, enabling regioselective prenylation in merochlorin synthesis . In contrast, ethyl acetoacetate’s keto-enol tautomerism favors nucleophilic acyl substitutions .
  • Stability: this compound requires inert storage due to air sensitivity, whereas ethyl trans-2-methyl-2-butenoate is less reactive .

Biological Activity

Ethyl 2-butynoate is an organic compound with the molecular formula C₆H₈O₂, classified as an alkyne and an ester. It has garnered attention in various fields of research due to its unique chemical properties and biological activity, particularly in the context of inhibiting methane production in ruminal fermentation.

  • Molecular Weight : 112.13 g/mol
  • Structure : Contains a triple bond between the second and third carbon atoms.
  • Appearance : Colorless liquid with a fruity odor.

Inhibition of Methanogenesis

One of the most notable biological activities of this compound is its ability to inhibit methanogenesis, a process by which certain microorganisms produce methane. This property is particularly significant in agricultural contexts where methane emissions from livestock are a concern.

  • Research Findings : A study demonstrated that this compound reduced methane production by significant percentages at varying concentrations:
    • At 6 mM concentration, methane production decreased by 24% .
    • At 12 mM concentration, it decreased by 64% .
    • At 18 mM concentration, the reduction reached 79% .

The compound also influenced other fermentation parameters:

  • Hydrogen Accumulation : Increased significantly (12 to 37-fold) at increasing concentrations.
  • Acetate Production : Decreased significantly, indicating a shift in fermentation pathways .

Comparison with Other Compounds

This compound's effectiveness in reducing methane production can be compared with other similar compounds:

Compound NameMethane Reduction (%)Concentration (mM)
This compound7918
Propynoic Acid76Not specified
Crotonic AcidUp to 9Not specified

This comparison highlights this compound's superior efficacy in methane inhibition compared to other tested compounds .

The mechanism by which this compound inhibits methanogenesis involves its reactivity as an electrophile. The compound interacts with nucleophiles and alters the metabolic pathways of ruminal microorganisms, leading to reduced methane production and altered volatile fatty acid profiles .

Applications in Research

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for specific reactivity patterns that are not observed in simpler esters or saturated compounds. This makes it particularly useful for synthesizing complex organic molecules and studying reaction mechanisms .

Case Studies

  • In Vitro Ruminal Fermentation Study : A controlled experiment assessed the effects of this compound on ruminal fermentation parameters. The study found that at increasing concentrations, there was a marked decrease in methane production alongside an increase in hydrogen accumulation, suggesting a potential pathway for reducing greenhouse gas emissions from livestock .
  • Synthesis Applications : this compound has been used successfully in various synthetic applications, including the synthesis of thiazolines through phosphine-catalyzed annulation reactions . This highlights its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-butynoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of 2-butynoic acid with ethanol, typically catalyzed by sulfuric acid or other Brønsted acids. Critical parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to ethanol), and removal of water to drive equilibrium toward ester formation . Optimization strategies involve testing alternative catalysts (e.g., p-toluenesulfonic acid) and monitoring reaction progress via gas chromatography (GC) to minimize side products like diethyl ether.

Q. What analytical techniques are most suitable for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm ester functional groups and alkyne protons (δ ~1.8–2.2 ppm for methyl groups, δ ~4.2 ppm for ethoxy protons) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities.
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~2100 cm1^{-1} (C≡C stretch) . Calibration with certified reference materials is essential for accuracy .

Q. How does this compound inhibit methanogenesis in microbial studies?

As an electron-deficient alkyne, it likely interferes with methyl-coenzyme M reductase (MCR), a key enzyme in methanogenesis. Researchers should design anaerobic batch cultures with controlled dosing (e.g., 0.1–1.0 mM) and monitor methane production via gas chromatography. Include positive/negative controls (e.g., sodium acetate as substrate) and validate results using kinetic modeling .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Rhodium-catalyzed [2+2] cycloadditions?

The rhodium(I)/H8-BINAP complex activates the alkyne via π-coordination, enabling codimerization with alkenes to form 1,3-dienes. Challenges include regioselectivity and competing side reactions (e.g., oligomerization). Advanced studies should employ density functional theory (DFT) calculations to map transition states and optimize ligand-electron effects. Experimental validation via 1^1H NMR kinetics under inert atmospheres is recommended .

Q. How can contradictions in reported reaction yields for this compound-mediated thiazoline synthesis be resolved?

Discrepancies (e.g., 40–75% yields) may arise from variations in tri-n-butylphosphine catalyst purity or solvent polarity. Systematic replication studies should:

  • Standardize reagents (e.g., HPLC-grade solvents).
  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • Apply statistical tools (ANOVA) to identify significant factors . Report uncertainties (e.g., ±5% SD) and raw data in appendices for transparency .

Q. What novel applications exist for this compound in asymmetric catalysis or bioactive molecule synthesis?

Emerging research explores its use as a chiral building block for β-lactam antibiotics or α,β-unsaturated ester precursors. Methodologies include:

  • Enantioselective alkynylation : Using chiral copper or palladium catalysts.
  • Click chemistry : Azide-alkyne cycloadditions to functionalize biomolecules. Validate stereochemical outcomes via X-ray crystallography or circular dichroism .

Q. Methodological Guidelines

  • Data Reporting : Adhere to the metric system and report numerical values to one decimal beyond instrument precision (e.g., 98.7 ± 0.3% purity) .
  • Ethical Compliance : Document chemical safety (e.g., UN 2920 hazard classification) and disposal protocols per institutional guidelines .
  • Unresolved Questions : Highlight limitations (e.g., alkyne stability under aqueous conditions) and propose follow-up experiments (e.g., solvent screening for hydrolytic resistance) .

Properties

IUPAC Name

ethyl but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJZKCJURDYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195846
Record name Ethyl 2-butynoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4341-76-8
Record name Ethyl 2-butynoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tetrolate
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Record name Ethyl 2-butynoate
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Record name Ethyl 2-butynoate
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Record name ETHYL TETROLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate
(2-Hydroxyphenyl)-phenyliodanium
Ethyl 2-butynoate

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